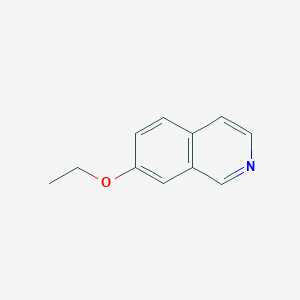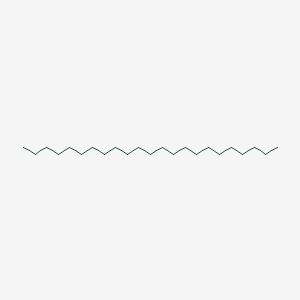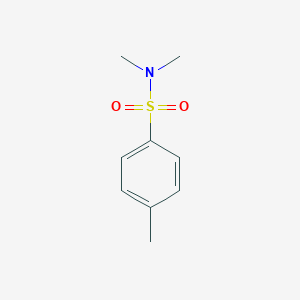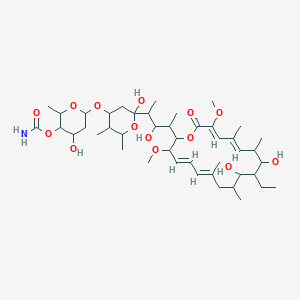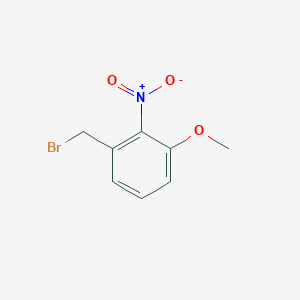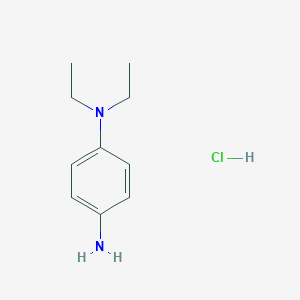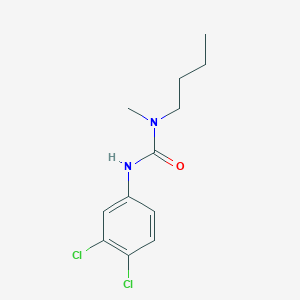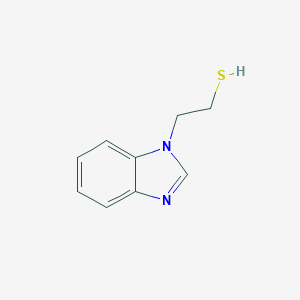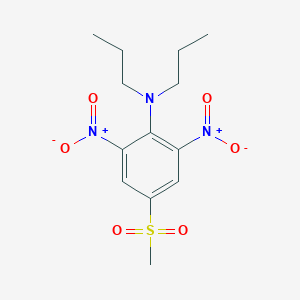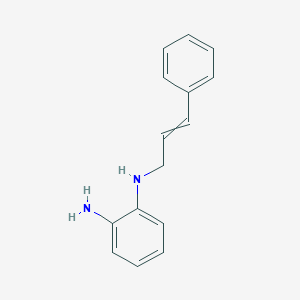
1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organocatalysis
“1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” has been used in the synthesis of organocatalysts . Organocatalysts are catalysts that are composed of non-metallic elements. They are used in various chemical reactions due to their ability to increase the rate of reactions without being consumed.
Synthesis of Bifunctional Noncovalent Organocatalysts
This compound has been used in a four-step synthesis process of bifunctional, noncovalent organocatalysts . These organocatalysts are based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor .
Michael Addition Reactions
The organocatalysts derived from “1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene . The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.
Asymmetric Organocatalysis
The compound has potential applications in asymmetric organocatalysis . Asymmetric organocatalysis involves the use of small organic molecules as catalysts to induce asymmetry into another molecule.
Synthesis of Aromatic Amines
“1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” can be used in the synthesis of aromatic amines . Aromatic amines are a class of chemicals that contain an amine group attached to an aromatic hydrocarbon. They are used in the manufacture of dyes, pharmaceuticals, and polymers.
Development of New Catalysts
Research is ongoing to develop new catalysts using "1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-" . These catalysts could potentially be used in various industrial and chemical processes.
Propriétés
IUPAC Name |
2-N-(3-phenylprop-2-enyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTDSOLEQLKCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378003 | |
| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |
CAS RN |
130964-01-1 | |
| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

